N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone class of molecules Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Ethyl-Methyl-Amino Group: The ethyl-methyl-amino group can be introduced through alkylation reactions.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group can be attached via amide bond formation using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced quinazolinones, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in key biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their wide range of biological activities.
5-Amino-pyrazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Uniqueness
N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-[ethyl(methyl)amino]-4-oxoquinazolin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H20N4O2/c1-3-22(2)19-20-16-12-8-7-11-15(16)18(25)23(19)21-17(24)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,21,24) |
InChI Key |
ULZWVSCHEGJWFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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